molecular formula C10H16N2O2 B13492784 {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol

Cat. No.: B13492784
M. Wt: 196.25 g/mol
InChI Key: HAYDRBJPKRYUSA-UHFFFAOYSA-N
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Description

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol is a chemical compound with a unique structure that includes a pyrazole ring and an oxane (tetrahydropyran) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with pyrazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound shares a similar structure but differs in the position of the functional groups.

    3(5)-Substituted Pyrazoles: These compounds have variations in the substitution pattern on the pyrazole ring, leading to different chemical and biological properties.

Uniqueness

Its structure allows for diverse modifications, making it a valuable compound for various research and industrial purposes.

Biological Activity

{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that combines a pyrazole ring with an oxan group and a hydroxymethyl functionality, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C10H16N2O2, with a molecular weight of 196.25 g/mol. Its predicted boiling point is approximately 366.6 °C, and it has a density of 1.25 g/cm³ .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxymethyl group allows for unique binding interactions that can modulate the activity of these molecular targets, potentially influencing various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that it may inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies are ongoing to elucidate its effects on cancer cell lines and its mechanisms of action in inhibiting tumor growth. The interaction with specific molecular pathways involved in cancer progression is a key area of investigation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
{1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine}Contains an amine group instead of a hydroxyl groupLimited biological activity reported
{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanamineFeatures a methanamine groupAntimicrobial properties noted, but less effective than the hydroxymethyl variant

The presence of the hydroxymethyl group in this compound enhances its biological interactions compared to its analogs, which lack this functional group .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µM against E. coli and S. aureus, comparable to standard antibiotics .
  • Anticancer Research : Preliminary findings indicate that this compound can induce apoptosis in certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
  • Mechanistic Insights : Studies have begun to map out the specific enzymes affected by this compound, revealing potential pathways involved in inflammation and cancer progression .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H16N2O2/c13-8-10-5-11-12(7-10)6-9-1-3-14-4-2-9/h5,7,9,13H,1-4,6,8H2

InChI Key

HAYDRBJPKRYUSA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C=N2)CO

Origin of Product

United States

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